molecular formula C21H16ClNO5S2 B11482905 Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate

Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate

Cat. No.: B11482905
M. Wt: 461.9 g/mol
InChI Key: IEERLFNKXWLHIM-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate is a complex organic compound with a unique structure that includes a sulfonyl group, a chlorophenyl group, and a tetrahydrothieno[3,2-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is attached to the sulfonyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for use in various industrial processes, including as a catalyst or as a component in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate involves its interaction with specific molecular targets. The sulfonyl group and the chlorophenyl group are key functional groups that interact with enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: Similar in structure but with a fluorine atom instead of a chlorine atom.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: Contains a thiadiazole ring instead of a thieno[3,2-b]pyridine ring.

Uniqueness

Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate is unique due to its combination of a sulfonyl group, a chlorophenyl group, and a tetrahydrothieno[3,2-b]pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C21H16ClNO5S2

Molecular Weight

461.9 g/mol

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonyl-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C21H16ClNO5S2/c1-28-21(25)13-4-2-12(3-5-13)16-10-18(24)23-19-17(11-29-20(16)19)30(26,27)15-8-6-14(22)7-9-15/h2-9,11,16H,10H2,1H3,(H,23,24)

InChI Key

IEERLFNKXWLHIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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